1,1-Dimethyl-3-(4-methylphenyl)thiourea

描述

1,1-Dimethyl-3-(4-methylphenyl)thiourea is a useful research compound. Its molecular formula is C10H14N2S and its molecular weight is 194.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1,1-Dimethyl-3-(4-methylphenyl)thiourea, a derivative of thiourea, has been found to interact with several targets. It has been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and more .

Mode of Action

The compound’s interaction with its targets leads to inhibition of these enzymes. For instance, it inhibits the action of α-amylase and α-glucosidase, enzymes that are involved in the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound can potentially slow down the digestion of carbohydrates, which could be beneficial in managing conditions like diabetes .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase affects the carbohydrate digestion pathway. Normally, α-amylase breaks down polysaccharides into oligosaccharides and disaccharides, which are further hydrolyzed by α-glucosidase into glucose molecules . By inhibiting these enzymes, this compound can disrupt this pathway, leading to reduced glucose absorption .

Pharmacokinetics

The compound’s ability to inhibit key enzymes both in vitro and in vivo suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of key enzymes involved in carbohydrate digestion and neurotransmission . This can lead to reduced glucose absorption and altered neurotransmitter levels, which could have potential therapeutic implications .

生化分析

Biochemical Properties

1,1-Dimethyl-3-(4-methylphenyl)thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, this compound interacts with glucose-6-phosphatase, an enzyme involved in glucose metabolism . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions, leading to enzyme inhibition . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can inhibit specific enzymes without causing significant adverse effects . At high doses, it can lead to toxicity, including liver damage and alterations in hematological parameters . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit glucose-6-phosphatase, affecting glucose metabolism and energy production . Additionally, it can modulate the activity of other metabolic enzymes, leading to changes in the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . Its localization in these compartments allows it to interact with key biomolecules and exert its biological effects .

生物活性

1,1-Dimethyl-3-(4-methylphenyl)thiourea (CAS No. 2741-13-1) is a thiourea derivative that has attracted attention due to its diverse biological activities. This compound features a thiourea functional group, which is known for its ability to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

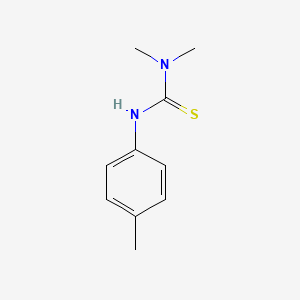

The chemical structure of this compound can be represented as follows:

This compound consists of a thiourea core with two methyl groups and a para-methylphenyl substituent, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 198.30 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in DMSO |

| Log P (Partition Coefficient) | 1.56 |

Antiviral Properties

Research has highlighted the potential of thiourea derivatives, including this compound, as antiviral agents. A study investigating sultam thioureas demonstrated that certain thioureas could inhibit the replication of the West Nile virus (WNV). The compound TYT-1, a related sultam thiourea, exhibited an EC50 of approximately 0.7 μM against WNV in Vero cells, indicating that similar compounds might possess comparable antiviral activities .

Antimicrobial Activity

Thioureas are also noted for their antimicrobial properties. A review on five-membered heterocycles indicated that derivatives of thioureas could serve as effective antimicrobial agents against various pathogens. The mechanism often involves the inhibition of microbial enzymes or disruption of cellular processes critical for survival .

Anti-inflammatory Effects

Thiourea derivatives have been studied for their anti-inflammatory properties. In animal models, compounds similar to this compound have shown the ability to reduce edema and inflammation markers, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of thioureas:

- Antiviral Activity : A study focusing on the inhibition of WNV demonstrated that thioureas could significantly reduce viral loads in infected cells, indicating their potential as antiviral therapeutics .

- Antimicrobial Screening : In vitro assays have shown that thiourea derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : Experimental models have indicated that these compounds can effectively modulate inflammatory responses, providing insights into their therapeutic potential in treating conditions like arthritis .

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | EC50 ~0.7 μM against WNV | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduced edema in animal models |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Thioureas can inhibit enzymes critical for viral replication or bacterial metabolism.

- Cellular Interaction : They may disrupt cellular processes by altering membrane integrity or interfering with signaling pathways.

科学研究应用

Physical Properties

- Melting Point : Approximately 132–133 °C.

- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.

Pharmaceutical Applications

1,1-Dimethyl-3-(4-methylphenyl)thiourea has been explored for its potential as an antimicrobial agent , exhibiting activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's mechanism often involves interaction with specific enzymes or receptors, leading to altered biological responses.

Anticancer Activity

Thiourea derivatives, including this compound, have shown promising anticancer activity. Studies indicate that they can inhibit cancer cell proliferation by targeting molecular pathways involved in tumor growth and angiogenesis. For instance:

Agrochemical Applications

Thioureas are recognized for their utility in agriculture as herbicides and insecticides . The biological activity of these compounds allows them to function effectively in pest control, enhancing crop yields while minimizing environmental impact .

Material Science

In material science, thioureas serve as precursors for creating new heterocycles and polymers. They are utilized in the development of adhesives , flame retardants , and thermal stabilizers , showcasing their versatility beyond biological applications .

Organocatalysis

Thioureas have been employed as organocatalysts in various organic reactions, facilitating the synthesis of complex molecules with high efficiency. Their ability to form hydrogen bonds plays a crucial role in catalytic processes .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiourea derivatives against common pathogens. The results indicated that this compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like Ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that this thiourea derivative effectively inhibits cell growth across multiple types of cancer, including breast and prostate cancers. The findings suggest that modifications to the thiourea structure can enhance its potency against specific cancer targets .

属性

IUPAC Name |

1,1-dimethyl-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFPKSLOJQQWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351746 | |

| Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-13-1 | |

| Record name | NSC202126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-dimethyl-3-(4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-3-(PARA-TOLYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。